molecular formula C5H3ClN4 B13631578 6-chloro-1H-pyrazolo[4,3-c]pyridazine

6-chloro-1H-pyrazolo[4,3-c]pyridazine

Cat. No.: B13631578
M. Wt: 154.56 g/mol
InChI Key: QXTAYLYLGNMKIF-UHFFFAOYSA-N
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Description

6-Chloro-1H-pyrazolo[4,3-c]pyridazine is a heterocyclic compound with a molecular formula of C6H4ClN3. It is part of the pyrazolopyridazine family, which is known for its diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-1H-pyrazolo[4,3-c]pyridazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4,6-dichloropyridazine with hydrazine hydrate, followed by cyclization to form the pyrazolo[4,3-c]pyridazine ring .

Industrial Production Methods

Industrial production methods for this compound often involve scalable and continuous flow processes to ensure high yield and purity. These methods may include the use of advanced catalysts and optimized reaction conditions to facilitate the cyclization process .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-1H-pyrazolo[4,3-c]pyridazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrazine hydrate, sodium hydroxide, and various organic solvents. Reaction conditions typically involve moderate temperatures and controlled pH levels to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include various substituted pyrazolopyridazines, which can have enhanced biological activities and applications in medicinal chemistry .

Scientific Research Applications

6-Chloro-1H-pyrazolo[4,3-c]pyridazine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-chloro-1H-pyrazolo[4,3-c]pyridazine involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site, leading to the disruption of normal cellular processes. The pathways involved may include inhibition of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 6-Chloro-1H-pyrazolo[3,4-b]pyridazine
  • 4-Chloro-1H-pyrazolo[4,3-c]pyridazine
  • 3-Chloro-1H-pyrazolo[3,4-c]pyridazine

Uniqueness

6-Chloro-1H-pyrazolo[4,3-c]pyridazine is unique due to its specific substitution pattern and the resulting biological activities. Its chlorine atom at the 6-position allows for targeted modifications, making it a versatile compound for various applications in medicinal chemistry .

Properties

Molecular Formula

C5H3ClN4

Molecular Weight

154.56 g/mol

IUPAC Name

6-chloro-1H-pyrazolo[4,3-c]pyridazine

InChI

InChI=1S/C5H3ClN4/c6-5-1-3-4(9-10-5)2-7-8-3/h1-2H,(H,7,8)

InChI Key

QXTAYLYLGNMKIF-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=NN=C1Cl)C=NN2

Origin of Product

United States

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